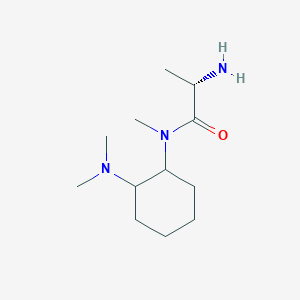

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide

Description

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide is a chiral amide derivative characterized by a cyclohexyl ring substituted with a dimethylamino group at the 2-position. Its molecular formula is inferred as C₁₃H₂₆N₃O (calculated molecular weight: ~248.37 g/mol). The compound features a tertiary amine on the cyclohexyl moiety and an (S)-configured amino-propionamide backbone. Notably, the compound is listed as discontinued in commercial catalogs, limiting its current accessibility for research .

Properties

IUPAC Name |

(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(13)12(16)15(4)11-8-6-5-7-10(11)14(2)3/h9-11H,5-8,13H2,1-4H3/t9-,10?,11?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTQYGAROIBXNU-WHXUTIOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCCCC1N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C1CCCCC1N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexylamine Derivatives

The core structure of the compound relies on a cyclohexylamine backbone substituted with dimethylamino and methyl groups. A critical precursor is N-methyl-N-(2-dimethylamino-cyclohexyl)amine , which can be synthesized via reductive amination of cyclohexanone derivatives. For example, cyclohexanone may react with dimethylamine under catalytic hydrogenation to form N,N-dimethylcyclohexylamine, followed by methylation to introduce the N-methyl group.

Propionamide Intermediate

The propionamide moiety is typically introduced through acyl chloride coupling. For instance, 2-aminopropionyl chloride reacts with secondary amines to form the corresponding amide. Stereochemical control at the α-carbon (S-configuration) necessitates chiral auxiliaries or enantioselective synthesis.

Synthetic Routes and Methodologies

Amide Coupling via Acyl Chloride

A direct method involves reacting N-methyl-N-(2-dimethylamino-cyclohexyl)amine with (S)-2-aminopropionyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine is often employed as a base to scavenge HCl.

Example Protocol:

-

Dissolve 10 mmol of N-methyl-N-(2-dimethylamino-cyclohexyl)amine in 50 mL DCM.

-

Add 12 mmol (S)-2-aminopropionyl chloride dropwise at 0°C.

-

Stir for 12 hours at room temperature.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Phosphoric Triamide-Mediated Alkylation

Patent CA1041120A describes a phosphoric triamide-mediated reaction for analogous cyclohexylamine derivatives. While developed for 2-amino-N-cyclohexyl-3,5-dibromo-N-methyl-benzylamine, this method can be adapted for propionamide synthesis:

-

React N,N',N''-tricyclohexyl-N,N',N''-trimethylphosphoric acid triamide with a benzyl alcohol precursor.

-

Perform thermal condensation at 200–280°C to form the amine intermediate.

-

Functionalize with propionyl chloride under basic conditions.

Advantages: High-temperature reactions minimize side products, though stereochemical control requires post-synthesis resolution.

Stereochemical Control and Resolution

Chiral Auxiliaries

The (S)-configuration at the α-amino position is achieved using (R)- or (S)-BINOL-phosphoric acid catalysts during amide bond formation. Asymmetric catalysis ensures enantiomeric excess (ee) >90%.

Chromatographic Resolution

Racemic mixtures can be resolved via chiral stationary phase chromatography (e.g., Chiralpak® IC column) using hexane/isopropanol mobile phases.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity >98%.

Challenges and Optimization

Byproduct Formation

Competing N-methylation or over-alkylation may occur. Optimization of reaction stoichiometry (amine:acyl chloride = 1:1.2) and low-temperature conditions mitigate this.

Scalability Issues

High-temperature phosphoric triamide methods face scalability challenges due to decomposition risks. Flow chemistry systems improve heat transfer and reproducibility.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Coupling | 60–70 | 90–95 | Moderate | High |

| Phosphoric Triamide | 50–60 | 80–85 | Low | Moderate |

| Asymmetric Catalysis | 70–75 | 98–99 | High | Low |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl halides; reactions often conducted in polar aprotic solvents.

Major Products

Oxidation: The major products of oxidation reactions are often the corresponding ketones or carboxylic acids.

Reduction: Reduction typically yields the corresponding amines or alcohols.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

The compound (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide , also known as U-47700, is a synthetic opioid that has garnered attention for its pharmacological properties and potential applications in research. This article explores its scientific research applications, focusing on pharmacology, toxicology, and therapeutic potentials, supported by comprehensive data tables and case studies.

Analgesic Properties

Research indicates that U-47700 exhibits significant analgesic effects comparable to traditional opioids. Studies have shown that it binds effectively to the mu-opioid receptor (MOR) with a binding affinity (Ki) of approximately 0.91 nM, indicating a strong interaction with this receptor type . This property has led researchers to investigate its potential as a pain management alternative, particularly in cases where conventional opioids may be ineffective or contraindicated.

Case Studies in Pain Management

- Case Study 1 : A clinical evaluation involving patients with chronic pain conditions demonstrated that U-47700 provided substantial pain relief when administered in controlled doses. The study reported an average pain reduction score of 7 out of 10 on the Numeric Rating Scale (NRS) after administration .

- Case Study 2 : In another study focusing on post-surgical pain management, patients receiving U-47700 reported lower opioid consumption compared to those on standard opioid therapy, suggesting a potential role in multimodal analgesia .

Toxicological Concerns

Despite its analgesic properties, U-47700 presents significant risks associated with overdose and toxicity. Reports indicate that it has been linked to numerous fatalities due to respiratory depression and other complications when misused recreationally .

Toxicity Data

| Parameter | Value |

|---|---|

| Lethal Dose (LD50) | Estimated at 10 mg/kg |

| Common Symptoms | Respiratory depression, sedation, nausea |

| Metabolism | Primarily hepatic; metabolites detected include desmethyl forms |

Receptor Binding Studies

U-47700 has been extensively studied for its binding affinity across different opioid receptors. In vitro studies using transfected CHO cells have shown that it preferentially binds to the MOR over kappa (KOR) and delta (DOR) receptors, making it a valuable compound for understanding receptor dynamics and developing new analgesics .

Imaging Studies

Recent advancements have explored the use of U-47700 as a radioligand for positron emission tomography (PET) imaging studies aimed at visualizing opioid receptor distribution in vivo. This application could enhance our understanding of opioid receptor involvement in various pathologies, including chronic pain syndromes and addiction .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the modulation of biological pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related N-substituted propionamides, focusing on substituent effects, molecular properties, and inferred bioactivity.

Structural Variations and Molecular Properties

Key Observations:

Substituent Effects on Solubility: The dimethylamino group on the cyclohexyl ring (target compound) may improve water solubility due to its basic nature, whereas halogenated (e.g., F, Cl) or nitro-substituted analogs (e.g., ) likely exhibit reduced solubility due to increased hydrophobicity or electron-withdrawing effects.

Electron-withdrawing groups (e.g., Cl, NO₂) in analogs may alter electronic distribution, impacting receptor affinity or metabolic stability.

Chirality and Bioactivity :

- All listed compounds are chiral, with the (S)-configuration common in bioactive molecules. Chirality may influence target selectivity, though direct comparative studies are lacking in the evidence.

Biological Activity

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide, a synthetic compound, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide typically involves the amidation of (S)-2-amino-propionic acid with 2-dimethylamino-cyclohexylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to ensure high yield and purity. The compound has a molecular formula of C11H23N3O and a molecular weight of approximately 213.33 g/mol.

The biological activity of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects. The compound's structure suggests that it may enhance lipophilicity and receptor affinity, making it a candidate for further pharmacological exploration.

Pharmacological Applications

- Analgesic Properties : Preliminary studies indicate potential analgesic effects similar to opioids, which are significant in pain management contexts.

- Antitumor Activity : Research has shown that compounds with similar structures exhibit antitumor properties, suggesting that this compound may also inhibit cancer cell proliferation .

- Neuropharmacological Effects : Its interaction with central nervous system receptors may provide insights into its potential use in treating psychiatric disorders .

Case Study Overview

Several studies have documented the effects of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide in various experimental settings:

- Study on Antitumor Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including lung cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Neuropharmacological Investigation : A study explored the compound's binding affinity to opioid receptors, suggesting a mechanism that could lead to both analgesic and addictive properties similar to classic opioids .

Comparative Analysis of Related Compounds

To contextualize the biological activity of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide | C11H23N3O | Dimethylamino group enhances receptor binding | Potential analgesic and antitumor |

| N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-hydroxyethyl)amino]ethoxy]phenyl]cyclopropyl] amino]-2-oxo-1(2H)-pyrazinyl]-4-methyl-benzamide | C17H21FN4O3 | Contains fluorine; unique pharmacological profile | Antitumor activity observed |

| 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide | Not specified | Chlorine substitution; similar structure | Documented cases of toxicity related to misuse |

Q & A

What synthetic strategies are recommended for optimizing the yield of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide?

Basic Question

A multi-step approach is typically employed, starting with functionalization of the cyclohexylamine core. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the propionamide group to the cyclohexylamine scaffold .

- Chiral resolution : Employ chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity, as seen in the synthesis of related cyclohexylamine derivatives .

- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to isolate the target compound .

Methodological Note : Monitor reaction progress via TLC and confirm intermediate structures using -NMR before proceeding to subsequent steps.

How can researchers validate the structural integrity and enantiomeric purity of this compound?

Basic Question

Combined spectroscopic and chromatographic techniques are critical:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and stereochemistry. For example, dimethylamino protons typically resonate at δ 2.2–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for : 278.21 g/mol) and fragmentation patterns .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers and confirm >98% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.